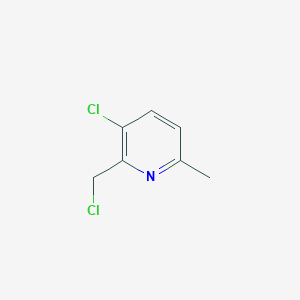

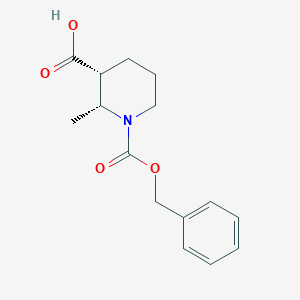

![molecular formula C19H19NO3S2 B2384486 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide CAS No. 2097900-80-4](/img/structure/B2384486.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

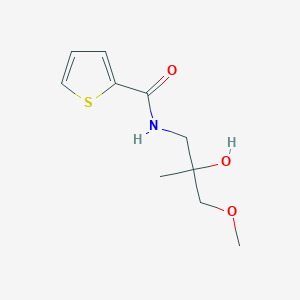

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide” is a complex organic compound that contains a bithiophene unit. Bithiophene is a type of organic compound that is colorless and often used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .

Synthesis Analysis

Bithiophene derivatives can be synthesized using various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . For instance, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The molecular structure of bithiophene-based compounds is typically planar, as shown by X-ray crystallography . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Chemical Reactions Analysis

Bithiophene derivatives can undergo various chemical reactions. For instance, new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties have been obtained .Physical And Chemical Properties Analysis

Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g·mol−1, a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .Applications De Recherche Scientifique

- Scientific Field: Organic Electronics

- Application Summary : 2,2’-Bithiophene has been used in the synthesis of polymers for organic field-effect transistor applications .

- Methods of Application : 2,2’-Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .

- Results or Outcomes : The polymer containing 2,2’-bithiophene units (PBDTT-2T) displayed a hole mobility of 0.035 cm 2 V −1 s −1 and an on/off ratio of 10 5 and the polymer containing thieno [3,2- b ]thiophene units (PBDTT-TT) showed a hole mobility of 0.008 cm 2 V −1 s −1 and an on/off ratio of 10 5 in ambient conditions .

-

Scientific Field: Organic Synthesis

- Application Summary : 2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene .

- Methods of Application : This compound is used for the synthesis of small molecules and polymer semiconductors .

- Results or Outcomes : The synthesized products are used for organic field-effect transistor (OFETs), organic light-emitting diode (OLED), Plastic Light Emitting Diode (PLED) and Organic Photovoltaic (OPV) applications .

-

Scientific Field: Material Science

- Application Summary : 2,2’-Bithiophene can be polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .

- Methods of Application : The polymerization of 2,2’-Bithiophene forms a polymer that can be used in the formation of electrode material for the development of supercapacitors .

- Results or Outcomes : The resulting material can be used in the development of supercapacitors, providing a potential solution for energy storage .

-

Scientific Field: Organic Chemistry

- Application Summary : 2,2’-Bithiophene is used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science .

- Methods of Application : New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .

- Results or Outcomes : New structures containing the bithiophene motifs are still being synthesized and the possibilities of their practical application intensively tested .

-

Scientific Field: Material Science

- Application Summary : 2,2’-Bithiophene can be polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .

- Methods of Application : The polymerization of 2,2’-Bithiophene forms a polymer that can be used in the formation of electrode material for the development of supercapacitors .

- Results or Outcomes : The resulting material can be used in the development of supercapacitors, providing a potential solution for energy storage .

Safety And Hazards

Orientations Futures

Bithiophene and its derivatives have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . They are also used in organic electronics, especially in polymer solar cells . Therefore, new structures containing bithiophene motifs are still being synthesized and the possibilities of their practical application are being intensively tested .

Propriétés

IUPAC Name |

4-ethoxy-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S2/c1-2-23-14-7-5-13(6-8-14)19(22)20-12-15(21)16-9-10-18(25-16)17-4-3-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUPWWYOSJRAQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2384404.png)

![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)

![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)